![molecular formula C8H13NO3 B13178951 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one](/img/structure/B13178951.png)
4,9-Dioxa-1-azaspiro[5.5]undecan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-Dioxa-1-azaspiro[5.5]undecan-5-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one typically involves the Prins cyclization reaction. The starting material, 1-[(4-tert-butylphenyl)methyl]piperidin-4-one, is alkylated with 4-tert-butylbenzyl bromide, followed by the Prins reaction with but-3-en-1-ol in methanesulfonic acid to afford the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for 4,9-Dioxa-1-azaspiro[5 the Prins cyclization reaction remains a promising approach for large-scale synthesis due to its efficiency and the ability to introduce various functional groups in a single step .
Análisis De Reacciones Químicas
Types of Reactions
4,9-Dioxa-1-azaspiro[5.5]undecan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the spirocyclic structure to yield different derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions include various substituted spirocyclic compounds, which can exhibit different biological activities depending on the nature of the substituents introduced .
Aplicaciones Científicas De Investigación
4,9-Dioxa-1-azaspiro[5.5]undecan-5-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the MmpL3 protein, a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the death of the bacterial cells .
Comparación Con Compuestos Similares
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: Similar in structure but lacks the additional oxygen atom at position 4.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains an additional nitrogen atom, leading to different biological activities.
1,3-dioxane-1,3-dithiane spiranes: Similar spirocyclic structure but with sulfur atoms instead of nitrogen.
Uniqueness
4,9-Dioxa-1-azaspiro[5.5]undecan-5-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic ring, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H13NO3 |
|---|---|
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
4,9-dioxa-1-azaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C8H13NO3/c10-7-8(9-3-6-12-7)1-4-11-5-2-8/h9H,1-6H2 |
Clave InChI |
FVODLSJKTFLMDU-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC12C(=O)OCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(Cyclopropylmethyl)-3-hydrazinyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13178869.png)
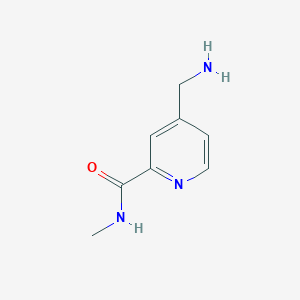
![Methyl 2,5,5-trimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13178886.png)
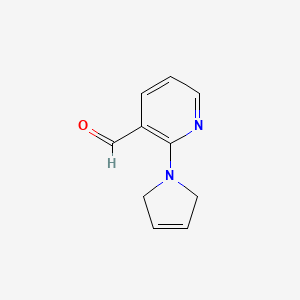
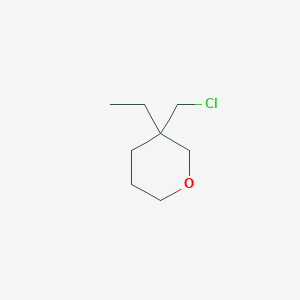
![4-Chloro-6-[cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13178908.png)

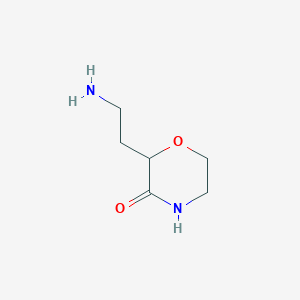
![3-Amino-1-(bicyclo[3.1.0]hexan-3-YL)propan-1-OL](/img/structure/B13178929.png)
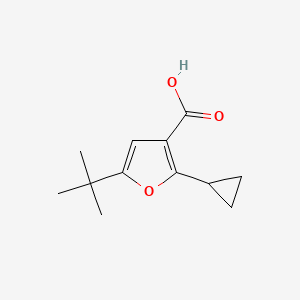
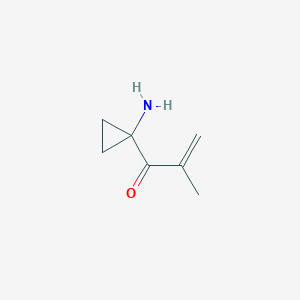
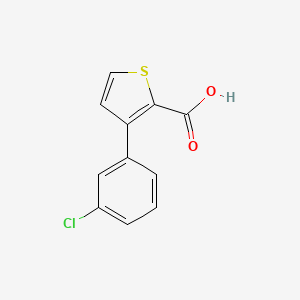
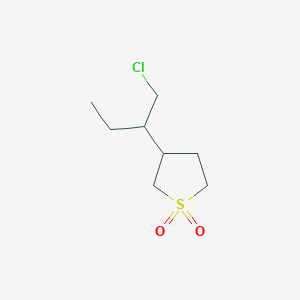
![3-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13178977.png)
